molecular formula C20H26BNO5S B1461764 4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913836-13-2

4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No. B1461764
CAS RN: 913836-13-2
M. Wt: 403.3 g/mol
InChI Key: NRLGPZDODJYKCR-UHFFFAOYSA-N
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Description

“4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the molecular formula C20H26BNO5S . It has a molecular weight of 403.3 g/mol . The IUPAC name for this compound is [4-[cyclohexyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid .


Molecular Structure Analysis

The compound has a complex structure that includes a cyclohexyl group, a methoxybenzyl group, a sulfamoyl group, and a phenylboronic acid group . The InChI code for this compound is 1S/C20H26BNO5S/c1-27-19-11-7-16(8-12-19)15-22(18-5-3-2-4-6-18)28(25,26)20-13-9-17(10-14-20)21(23)24/h7-14,18,23-24H,2-6,15H2,1H3 .


Physical And Chemical Properties Analysis

This compound has several notable computed properties, including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . It also has a topological polar surface area of 95.4 Ų .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its boronic acid moiety can form reversible covalent complexes with cis-diol-containing biomolecules, which is particularly useful in the enrichment and detection of glycoproteins and other post-translationally modified proteins .

Drug Delivery Systems

Due to its pH-sensitive boronate ester bonds, this compound can be incorporated into drug delivery systems . It can be used to create vehicles that release therapeutic agents in response to the acidic environment of tumor tissues or within cellular compartments like lysosomes .

Diagnostic Assays

The selective binding properties of phenylboronic acids make them ideal for use in diagnostic assays . They can be used to detect the presence of biomarkers with cis-diol groups, such as certain carbohydrates and nucleosides, which are indicative of diseases like diabetes and cancer .

Biosensing

In biosensing , the compound’s ability to selectively bind to cis-diol-containing molecules can be harnessed to develop sensors for glucose or other important biological analytes. This has potential applications in continuous monitoring devices for medical diagnostics .

Material Science

The compound can be used to modify surfaces or create polymers with specific binding affinities. This is valuable in material science for creating smart materials that can respond to environmental stimuli or for the selective separation of molecules .

Analytical Chemistry

In analytical chemistry , this compound can be used for the selective extraction and pre-concentration of analytes from complex matrices. This enhances the sensitivity and selectivity of various analytical techniques, such as chromatography and mass spectrometry .

Chemical Synthesis

As a reagent, it can be used in chemical synthesis to introduce boronic acid functional groups into other molecules. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .

Environmental Monitoring

The compound’s selective binding to certain pollutants that contain cis-diol groups can be applied in environmental monitoring . It can be used to develop assays or materials for the detection and removal of environmental contaminants .

properties

IUPAC Name

[4-[cyclohexyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO5S/c1-27-19-11-7-16(8-12-19)15-22(18-5-3-2-4-6-18)28(25,26)20-13-9-17(10-14-20)21(23)24/h7-14,18,23-24H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLGPZDODJYKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CCCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661241
Record name (4-{Cyclohexyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

CAS RN

913836-13-2
Record name B-[4-[[Cyclohexyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Cyclohexyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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